フェニルアラニン-β-アラニン

概要

説明

科学的研究の応用

Chemical Applications

PHE-beta-ALA serves as a valuable building block in organic synthesis and the development of peptide-based materials. Its ability to form stable peptide bonds allows for the creation of polymers and complex molecules. The dipeptide's role in synthesizing peptidomimetics has also been explored, particularly in optimizing drug-like characteristics such as metabolic stability and bioavailability .

Table 1: Chemical Applications of PHE-beta-ALA

| Application | Description |

|---|---|

| Peptide Synthesis | Used as a building block for creating various peptides and polymers. |

| Organic Synthesis | Facilitates the formation of complex organic compounds. |

| Peptidomimetics | Enhances drug-like properties through structural modifications. |

Biological Research Applications

In biological research, PHE-beta-ALA is utilized to study protein interactions and enzyme activities. It acts as a substrate in enzymatic assays, helping researchers investigate the role of dipeptides in cellular processes. This compound has been noted for its potential to influence neurotransmitter receptors, particularly in studies focusing on the Glycine receptor interactions .

Table 2: Biological Research Applications of PHE-beta-ALA

| Application | Description |

|---|---|

| Enzymatic Assays | Serves as a substrate to analyze enzyme activities. |

| Protein Interactions | Investigates interactions involving neurotransmitter receptors. |

| Cellular Processes | Explores the role of dipeptides in various cellular functions. |

Medical Applications

PHE-beta-ALA shows promise in therapeutic applications due to its anti-inflammatory and antioxidant properties. Research is ongoing to explore its potential as a precursor for synthesizing pharmaceuticals that target various diseases, including cancer . Additionally, its interaction with bombesin receptors indicates potential applications in cancer diagnostics and treatment .

Table 3: Medical Applications of PHE-beta-ALA

| Application | Description |

|---|---|

| Antioxidant Properties | Potential use in reducing oxidative stress-related damage. |

| Anti-inflammatory Effects | Investigated for therapeutic benefits in inflammatory diseases. |

| Cancer Treatment | Explored for targeting bombesin receptors in tumors for diagnostic purposes. |

Industrial Applications

In the food and cosmetic industries, PHE-beta-ALA is used as an ingredient due to its beneficial properties. It is added to food products for health benefits and incorporated into cosmetics for skin-conditioning effects. Its versatility makes it suitable for various formulations aimed at enhancing product efficacy.

Table 4: Industrial Applications of PHE-beta-ALA

| Application | Description |

|---|---|

| Food Industry | Added for potential health benefits and nutritional enhancement. |

| Cosmetic Industry | Used for skin-conditioning properties in beauty products. |

Case Studies and Research Findings

- Therapeutic Potential : A study investigated the effects of PHE-beta-ALA on cancer cells expressing bombesin receptors, highlighting its potential role in targeted therapy . The findings suggest that compounds similar to PHE-beta-ALA could be developed for specific cancer treatments.

- Neurotransmitter Interaction : Research focused on how PHE-beta-ALA interacts with glycine receptors demonstrated its capacity to modulate receptor activity, which could have implications for pain management therapies .

- Food Supplementation : In clinical trials assessing dietary supplements containing PHE-beta-ALA, results indicated improvements in muscle recovery post-exercise, suggesting its utility in sports nutrition.

作用機序

Target of Action

PHE-beta-ALA, a dipeptide formed from β-alanine and L-phenylalanine residues , is believed to interact with protein-protein interactions (PPIs) . PPIs are implicated in the majority of cellular processes by enabling and regulating the function of individual proteins . The Phe-Phe motif, which PHE-beta-ALA is part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Mode of Action

It’s known that the phe-phe motif can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly process is believed to be crucial for the biological activities of these peptides .

Biochemical Pathways

For instance, it’s been reported that the Phe-Phe motif can affect the biosynthesis of phenylalanine , which is a precursor of essential secondary products in plants .

Pharmacokinetics

It’s known that the transport of similar compounds across the blood-brain barrier (bbb) can be influenced by an organic cation-sensitive transporter . This suggests that PHE-beta-ALA might also be transported across the BBB via a similar mechanism.

Result of Action

It’s known that the phe-phe motif, which phe-beta-ala is part of, can drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . These nanostructures and hydrogels can have various applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PHE-beta-ALA. For instance, it’s been reported that the production and antifungal activity of a similar compound, diketopiperazine cyclo(Pro-Phe), can be influenced by environmental factors . This suggests that the action of PHE-beta-ALA might also be influenced by environmental factors.

生化学分析

Biochemical Properties

β-Phenylalanine has been shown to interact with a variety of enzymes and proteins. For instance, an aminotransferase ω-TAEn from Enhydrobacter aerosaccus has been identified to show activity toward β-Phenylalanine . This enzyme plays a crucial role in the kinetic resolution of racemic amino with pyruvate as the amino acceptor .

Cellular Effects

The effects of β-Phenylalanine on cells and cellular processes are diverse and complex. While specific effects can vary depending on the cell type and context, β-Phenylalanine is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, β-Phenylalanine exerts its effects through various mechanisms. One such mechanism involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the ω-TAEn enzyme shows strict stereoselectivity to the amino donor, influencing the formation of β-Phenylalanine .

Metabolic Pathways

β-Phenylalanine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of PHE-beta-ALA typically involves the coupling of beta-alanine and L-phenylalanine through peptide bond formation. This can be achieved using methods such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a resin, and peptide bonds are formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

For industrial-scale production, biotechnological methods can be employed. This involves the use of genetically modified microorganisms to produce beta-alanine and L-phenylalanine, which are then enzymatically coupled to form PHE-beta-ALA. This method is environmentally friendly and cost-effective compared to chemical synthesis.

化学反応の分析

Types of Reactions

PHE-beta-ALA can undergo various chemical reactions, including:

Oxidation: : The phenylalanine moiety can be oxidized to form phenylpyruvic acid.

Reduction: : The carboxyl group of beta-alanine can be reduced to an alcohol.

Substitution: : The amino group of phenylalanine can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: : Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: : Phenylpyruvic acid

Reduction: : Beta-alanyl alcohol

Substitution: : Various substituted phenylalanine derivatives

類似化合物との比較

PHE-beta-ALA is similar to other dipeptides such as beta-alanyl-glycine and beta-alanyl-tyrosine. its unique combination of beta-alanine and phenylalanine gives it distinct properties and applications. Unlike beta-alanyl-glycine, which is primarily used for its buffering capacity, PHE-beta-ALA is valued for its antioxidant and anti-inflammatory properties.

Conclusion

PHE-beta-ALA is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique properties and potential therapeutic benefits make it a valuable subject of study and development.

Would you like to know more about any specific aspect of PHE-beta-ALA?

生物活性

PHE-beta-ALA, a compound featuring a phenylalanine (Phe) and beta-alanine (β-Ala) moiety, has garnered attention in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various receptors, transport mechanisms, and implications for medicinal chemistry.

Overview of PHE-beta-ALA

PHE-beta-ALA is a dipeptide that combines an aromatic amino acid (phenylalanine) with a non-aromatic β-amino acid (beta-alanine). The structural characteristics of this compound contribute to its unique biological properties, particularly in the context of receptor interactions and transport mechanisms.

1. Receptor Interactions

PHE-beta-ALA has been studied for its interactions with various receptors, particularly in the context of cancer biology. For instance, research indicates that compounds containing β-amino acids can modulate receptor activity, including bombesin receptor subtypes that are implicated in tumor growth and metastasis .

Table 1: Receptor Binding Affinities of PHE-beta-ALA Analogues

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| PHE-beta-ALA | GRP Receptor | X nM |

| PHE-beta-ALA | NMB Receptor | Y nM |

| PHE-beta-ALA | BB3 Receptor | Z nM |

Note: Specific Ki values for PHE-beta-ALA need to be sourced from experimental data.

2. Transport Mechanisms

The transport of PHE-beta-ALA across cellular membranes is facilitated by specific amino acid transporters. Studies have shown that phenylalanine analogs can exhibit selective affinity for LAT1 (L-type amino acid transporter 1), which is crucial for the uptake of neutral amino acids in various tissues, including the brain and tumors .

Case Study: LAT1 Selectivity

In a study assessing the transport characteristics of phenylalanine analogs, it was demonstrated that PHE-beta-ALA exhibited competitive inhibition of leucine uptake via LAT1. This suggests that PHE-beta-ALA may be effectively utilized as a substrate for LAT1-mediated transport, enhancing its bioavailability in target tissues .

3. Antimicrobial Activity

Research into peptides containing β-amino acids, including PHE-beta-ALA, has revealed promising antimicrobial properties. Peptides with β-amino acid patterns have demonstrated enhanced activity against various bacterial strains, attributed to their structural flexibility and charge distribution .

Table 2: Antimicrobial Activity of β-Amino Acid Peptides

| Peptide Structure | Minimum Inhibitory Concentration (MIC) |

|---|---|

| β-Ala-Phe | 1 μg/mL |

| β-Ala-Phe-β-Ala | 0.5 μg/mL |

4. Implications for Drug Design

The unique properties of PHE-beta-ALA make it a candidate for drug development, particularly in targeting specific receptors involved in cancer progression. The ability to modulate receptor activity through structural modifications opens avenues for designing more effective therapeutic agents .

特性

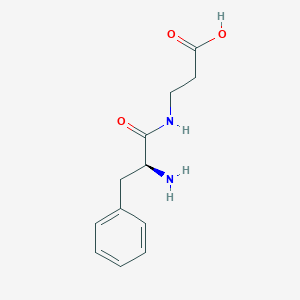

IUPAC Name |

3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOQXEVNENIIIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432217 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54745-27-6 | |

| Record name | PHE-beta-ALA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。